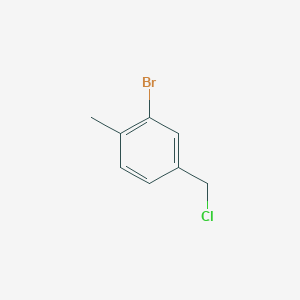

2-Bromo-4-(chloromethyl)-1-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis analysis of “2-Bromo-4-(chloromethyl)-1-methylbenzene” is not explicitly mentioned in the sources I found .Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(chloromethyl)-1-methylbenzene” is not explicitly mentioned in the sources I found .Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-4-(chloromethyl)-1-methylbenzene” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-(chloromethyl)-1-methylbenzene” are not explicitly mentioned in the sources I found .Wissenschaftliche Forschungsanwendungen

Synthesis of Sulfur-Functionalized Benzoquinones

2-Bromo-4-(chloromethyl)-1-methylbenzene has been applied in the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to the synthesis of sulfur-containing quinone derivatives. This process highlights its role in facilitating the creation of novel compounds with potential utility in various chemical industries (Aitken, Jethwa, Richardson, & Slawin, 2016).

Investigation of Solute-Solvent Complexation Dynamics

While not directly involving 2-Bromo-4-(chloromethyl)-1-methylbenzene, related studies on the dynamics of solute-solvent complexation using bromobenzene derivatives have provided insights into fast chemical exchange processes. This research could inform the design of experiments involving 2-Bromo-4-(chloromethyl)-1-methylbenzene in understanding its interactions in various solvent environments (Zheng et al., 2005).

Halogenation Reactions

The compound has been utilized in studies exploring the halogenation of polyalkylbenzenes, showcasing its reactivity and potential for creating mixed halogenated products. This application is crucial for the synthesis of intermediates in organic chemistry (Bovonsombat & Mcnelis, 1993).

Polymer/Fullerene Solar Cells Performance Enhancement

Research has demonstrated the use of bromobenzene derivatives, similar to 2-Bromo-4-(chloromethyl)-1-methylbenzene, in enhancing the performance of polymer/fullerene solar cells. This indicates its potential application in improving the efficiency and stability of photovoltaic devices (Huang et al., 2014).

Photoreduction Studies

Studies on the photoreduction of 4-bromonitrobenzene, a related compound, have provided valuable information on the photocatalytic properties that could be applied to 2-Bromo-4-(chloromethyl)-1-methylbenzene, offering potential routes for its use in environmental remediation and photocatalysis (Wubbels, Snyder, & Coughlin, 1988).

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors , which are used in diabetes therapy. SGLT2 inhibitors work by inhibiting the reabsorption of glucose in the kidney, thereby reducing blood glucose levels .

Mode of Action

Based on its structural similarity to other compounds used in the synthesis of sglt2 inhibitors , it can be inferred that it might interact with its targets in a similar manner

Biochemical Pathways

If it acts similarly to sglt2 inhibitors, it may affect the glucose reabsorption pathway in the kidneys .

Result of Action

If it acts similarly to SGLT2 inhibitors, it could potentially reduce blood glucose levels by inhibiting glucose reabsorption in the kidneys .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-4-(chloromethyl)-1-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIMRHMZHOJBKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(chloromethyl)-1-methylbenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(hydroxyimino)ethyl]-N-(4-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine](/img/structure/B2915541.png)

![N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide](/img/structure/B2915545.png)

![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2915546.png)

![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2915551.png)

![2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2915552.png)

![1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2915557.png)

![N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2915559.png)

![Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone](/img/structure/B2915563.png)